Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H20FNO3[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). It is a derivative of cyclobutylcarbamate and contains a fluorine atom and a hydroxyl group in its structure[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a suitable base[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Fluorinated or hydroxylated analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate
Tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Tert-butyl N-[trans-3-(2-amino-1-hydroxyethyl)cyclobutyl]carbamate
Uniqueness: Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is unique due to the presence of both fluorine and hydroxyl groups in its structure, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H20FNO2, with a molecular weight of approximately 229.3 g/mol. The compound features a tert-butyl group, a cyclobutyl ring, and a fluorinated hydroxyethyl side chain, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutyl Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of Fluoro and Hydroxy Groups : Employing fluorination techniques followed by hydroxymethylation.
- Carbamate Formation : Reacting the intermediate with tert-butyl isocyanate.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and hydroxymethyl group enhances lipophilicity and binding affinity, potentially influencing its pharmacodynamics.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it inhibits the growth of certain bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
Preliminary investigations reveal that this compound may possess anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition compared to control groups, indicating promising antimicrobial activity.
-
Evaluation of Anticancer Effects :
- Objective : To investigate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | Lacks fluorine | Moderate antimicrobial |
Tert-butyl N-[3-fluoro-cyclobutyl]carbamate | Lacks hydroxymethyl | Lower cytotoxicity |
Tert-butyl N-[3-(1-ethynyl-cyclobutyl)carbamate | Ethynyl group present | Enhanced reactivity |
Properties
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWKYXPNRVVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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